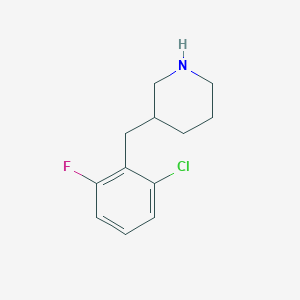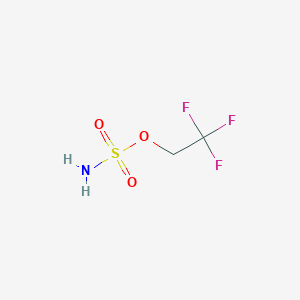
2,2,2-trifluoroethyl sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl sulfamate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoroethyl and sulfamate groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl sulfamate can be synthesized through several methods. One common approach involves the reaction of trifluoroethanol with sulfamic acid or its derivatives. The reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroethyl sulfonate.
Reduction: Reduction reactions can convert it into trifluoroethyl amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Trifluoroethyl sulfonate.
Reduction: Trifluoroethyl amine derivatives.
Substitution: Various substituted trifluoroethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl sulfamate involves its interaction with molecular targets through its trifluoroethyl and sulfamate groups. These groups can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modification of their activity. The compound’s reactivity is influenced by the electron-withdrawing effect of the trifluoroethyl group, which enhances its ability to participate in various chemical reactions .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure but with a trifluoromethanesulfonate group instead of a sulfamate group.
2,2,2-Trifluoroethyl methanesulfonate: Contains a methanesulfonate group instead of a sulfamate group.
Uniqueness: 2,2,2-Trifluoroethyl sulfamate is unique due to its combination of trifluoroethyl and sulfamate groups, which provide distinct reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C2H4F3NO3S |
|---|---|
Molecular Weight |
179.12 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl sulfamate |
InChI |
InChI=1S/C2H4F3NO3S/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) |
InChI Key |
VJYFIYOHHYIOMA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


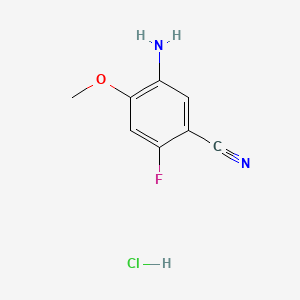
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)

![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
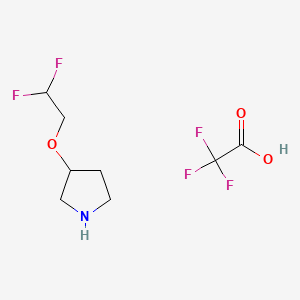
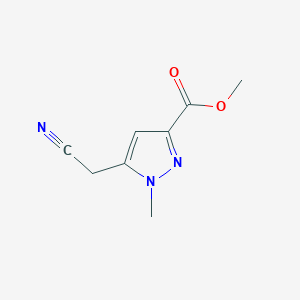
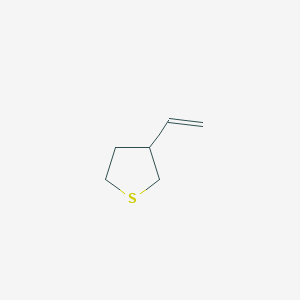

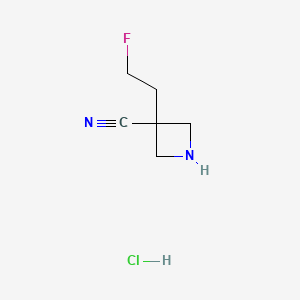
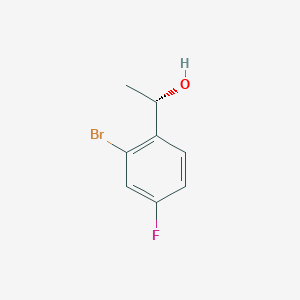
![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)

